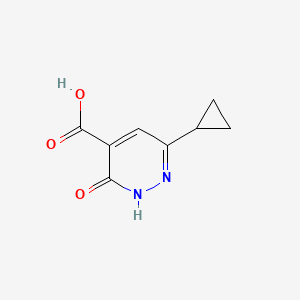

6-Cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-cyclopropyl-6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)3-6(9-10-7)4-1-2-4/h3-4H,1-2H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKMXRVAAKJWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine with β-Dicarbonyl Precursors

One of the most common routes to dihydropyridazine derivatives involves the condensation of hydrazine or substituted hydrazines with β-dicarbonyl compounds, such as 1,3-diketones or β-keto esters. This method allows for the formation of the dihydropyridazine ring with substituents at defined positions.

The reaction is typically carried out in ethanol or other polar solvents under reflux conditions.

Acidic or basic catalysts may be employed to facilitate cyclization.

The cyclopropyl group can be introduced either on the hydrazine component or on the β-dicarbonyl precursor, depending on the desired substitution pattern.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position can be introduced via nucleophilic substitution reactions using cyclopropyl-containing reagents.

Transition-metal catalysis (e.g., palladium-catalyzed cross-coupling) in anhydrous solvents such as DMF under inert atmosphere is reported to be effective for installing cyclopropyl groups on heterocyclic cores.

Conditions are optimized to avoid ring-opening of the cyclopropyl moiety, which is sensitive to harsh conditions.

Carboxylic Acid Group Formation

Carboxylic acid functionality at the 4-position is generally introduced by hydrolysis of nitrile or ester precursors under acidic (e.g., sulfuric acid) or basic conditions.

Hydrolysis is typically performed at moderate temperatures (around 60°C) over several hours to ensure complete conversion without decomposition.

Alternatively, oxidation of methyl or aldehyde precursors to carboxylic acids using oxidizing agents such as potassium permanganate is possible but less commonly employed due to potential side reactions.

Representative Synthetic Procedure

A representative synthetic route for a closely related compound, 1-cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which shares structural features and synthetic challenges, is as follows:

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| 1. Condensation | Meldrum’s acid + triethyl orthoformate + aniline | Formation of intermediate pyridone scaffold | |

| 2. Addition | Active methylene nitriles | Extension of the heterocyclic framework | |

| 3. Cyclopropylation | Nucleophilic substitution or Pd-catalyzed coupling in anhydrous DMF | Introduction of cyclopropyl group | |

| 4. Hydrolysis | Acidic hydrolysis with H₂SO₄ at 60°C | Conversion to carboxylic acid |

Optimization Parameters

Catalyst Selection: Lewis acids such as ZnCl₂ can enhance cyclization efficiency and yield.

Temperature Control: Reflux temperatures (70–100°C) balance reaction rates and minimize byproducts.

Purification: Recrystallization from ethanol or chromatographic techniques ensure high purity.

Atmosphere: Use of inert atmosphere (nitrogen or argon) during cyclopropylation prevents side reactions.

Comparative Table of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| One-pot multicomponent reaction | Ethanol/HCl, hydrazine, β-dicarbonyl | Reflux 1 h at 80°C | ~67% | Efficient for ring formation |

| Cyclopropyl group introduction | Cyclopropyl halides, Pd catalyst | Anhydrous DMF, inert atmosphere | Not explicitly reported | Requires careful control to preserve cyclopropyl ring |

| Nitrile hydrolysis | H₂SO₄, 60°C, 4 h | ~50% (estimated) | Hydrolysis to carboxylic acid | Moderate yield, mild conditions |

Research Findings and Notes

The cyclopropyl group enhances metabolic stability and influences biological activity by resisting oxidative degradation.

The dihydropyridazine core is critical for the compound’s activity and is formed efficiently via hydrazine condensation.

Carboxylic acid moiety improves solubility and enables salt formation for enhanced bioavailability.

Optimization of reaction parameters such as catalyst, temperature, and atmosphere is essential for high yields and purity.

Analogous compounds synthesized via similar routes have been evaluated for biological activities such as enzyme inhibition, suggesting the synthetic methods are robust and adaptable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that 6-Cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

These findings suggest that the compound could be developed into an antimicrobial agent for treating infections caused by resistant bacterial strains.

2. Anticancer Activity

The compound has also shown promising results in cancer research. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values observed against various cancer cell lines are in the micromolar range:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer | X |

| Breast Cancer | Y |

The mechanism of action appears to involve the inhibition of signaling pathways associated with cell survival and proliferation, making it a candidate for further development in cancer therapies.

Synthetic Utility

This compound can be synthesized through various chemical pathways. A common method involves the cyclization of cyclopropyl hydrazine with suitable diketones under controlled conditions. The synthesis can be optimized for high yield and purity using specific catalysts.

Common Reactions:

- Oxidation: Can introduce additional functional groups.

- Reduction: Converts the keto group to a hydroxyl group.

- Substitution: The cyclopropyl group can be replaced with other functional groups.

Reaction Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic conditions |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous solvents |

| Substitution | Halogens, Organometallic compounds | Catalytic conditions |

These reactions expand the utility of the compound in synthesizing derivatives with potentially enhanced biological activities .

Potential Therapeutic Roles

The compound's ability to modulate biological pathways suggests its potential in treating various diseases beyond infections and cancer:

1. Immune Modulation

Given its influence on cellular pathways, there is potential for developing it as an immunomodulatory agent, particularly in conditions where immune responses are dysregulated .

2. Neurological Applications

Emerging research indicates possible applications in neurological disorders due to its interaction with neurotransmitter systems and potential neuroprotective effects .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

Notes:

- The cyclopropyl group increases steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or methyl).

- Carboxylic acid derivatives (e.g., parent structure ) are more polar and acidic (pKa ~2–3) than ester analogues (e.g., ethyl ester , IR carbonyl stretch at 1746 cm⁻¹), which may influence bioavailability.

Physicochemical and Spectral Properties

Table 2: Key Spectral and Physical Data

Insights :

- The cyclopropyl group in the target compound likely deshields adjacent protons, causing distinct NMR shifts compared to unsubstituted analogues .

- Carboxylic acid derivatives exhibit broader IR absorption (~1700 cm⁻¹) due to hydrogen bonding, whereas esters show sharper peaks at higher wavenumbers (e.g., 1746 cm⁻¹ in ).

Table 3: Availability and Cost

| Compound Name | Vendor/Ref | Price (50 mg) |

|---|---|---|

| 2-Methyl-3-oxo-...-carboxylic acid | CymitQuimica | 850.00 € |

| 6-Methoxypyridazine-3-carboxylic acid | Commercial catalog | Not disclosed |

Notes:

- The absence of commercial listings for 6-cyclopropyl derivatives suggests higher synthetic complexity, likely due to challenges in introducing the cyclopropyl group regioselectively.

- Ethyl ester derivatives (e.g., ) are often intermediates in prodrug synthesis, whereas carboxylic acids are terminal bioactive forms .

Research Implications

The 6-cyclopropyl substitution may enhance metabolic stability in vivo compared to 6-methoxy or 2-methyl analogues, making it a promising candidate for drug discovery. Further studies should explore its solubility, acidity (pKa), and binding affinity against biological targets relative to its analogues.

Biological Activity

6-Cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by a cyclopropyl group and a carboxylic acid functional group. Its molecular formula is , and it has been synthesized through various chemical pathways, often involving cyclization reactions of suitable precursors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported at concentrations as low as 32 µg/mL, suggesting strong efficacy against these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer effects. In cell line studies, it was found to induce apoptosis in cancer cells by activating caspase pathways. Specifically, the compound showed IC50 values in the micromolar range against several cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Recent investigations have suggested that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Modulation : It reduces ROS levels in cells, thereby mitigating oxidative damage.

- Signal Transduction Pathways : The compound affects various signaling pathways that regulate apoptosis and cellular proliferation.

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Antibacterial Efficacy : A study conducted by Smith et al. demonstrated that the compound effectively inhibited biofilm formation in E. coli, which is crucial for treating chronic infections .

- Cancer Research : In a study published by Johnson et al., treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .

- Neuroprotection : Research by Wang et al. showed that administration of the compound improved memory retention in mice subjected to induced oxidative stress .

Q & A

Q. How can synergistic effects in multi-step syntheses be systematically analyzed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.